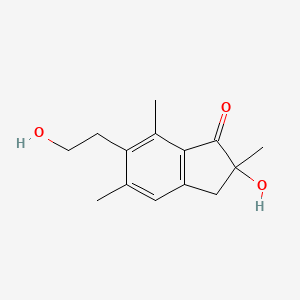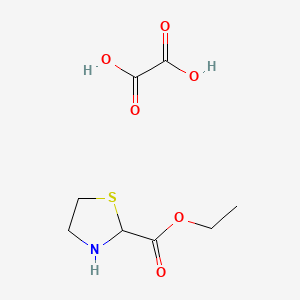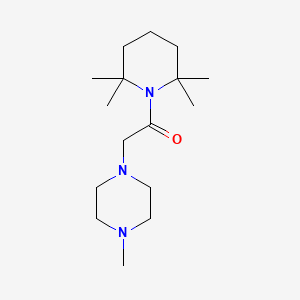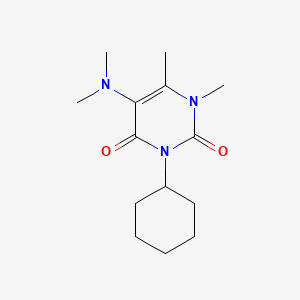![molecular formula C10H13ClO B13947742 Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride CAS No. 67064-15-7](/img/structure/B13947742.png)
Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE is a chemical compound with the molecular formula C10H13ClO. It is known for its unique tricyclic structure, which consists of three interconnected cyclohexane rings. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE typically involves the reaction of tricyclo[3.2.2.02,4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and minimizes the risk of contamination. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Carboxylic Acid: Hydrolysis of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE results in the formation of tricyclo[3.2.2.02,4]nonane-1-carboxylic acid.
Alcohol: Reduction of the compound yields tricyclo[3.2.2.02,4]nonane-1-methanol.
Applications De Recherche Scientifique
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: A related compound with a bicyclic structure, used in similar applications.
Adamantane: Another tricyclic compound with a different ring structure, known for its use in pharmaceuticals and materials science.
Norbornane: A bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
67064-15-7 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
tricyclo[3.2.2.02,4]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2 |
Clé InChI |
FJKWUSSHPHUGKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C3C2C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


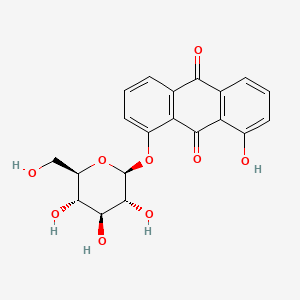
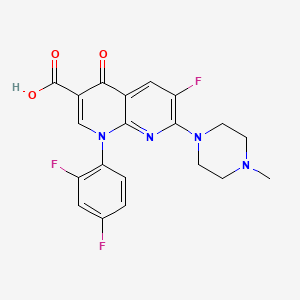

![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
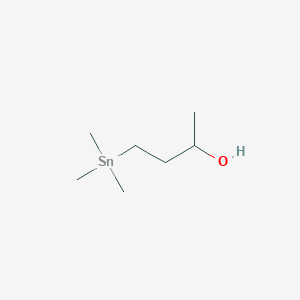
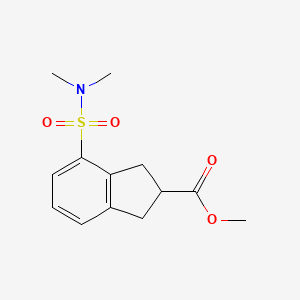
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
